molecular formula C18H24O3 B563826 16-Epiestriol-d6 CAS No. 221093-41-0

16-Epiestriol-d6

Cat. No.: B563826
CAS No.: 221093-41-0
M. Wt: 294.424
InChI Key: PROQIPRRNZUXQM-BRKOECIYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 16-Epiestriol-d6 involves the deuteration of 16-Epiestriol. This process typically includes the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions often involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions: 16-Epiestriol-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions vary depending on the substituent but often involve the use of catalysts and specific solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: 16-Epiestriol-d6 is used as a labeled compound in various chemical studies, including reaction mechanism investigations and isotope effect studies.

Biology: In biological research, it is used to study metabolic pathways and hormone interactions. The deuterated form allows for precise tracking and analysis using techniques such as mass spectrometry.

Medicine: The compound is used in medical research to investigate the role of estrogens in various physiological processes and diseases. It is particularly useful in studies related to hormone replacement therapy and cancer research.

Industry: In the industrial sector, this compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes .

Comparison with Similar Compounds

    Estriol: Another weak estrogen with similar biological activity.

    Estradiol: A more potent estrogen with stronger effects on the body.

    Estrone: A less potent estrogen compared to estradiol but still significant in physiological processes.

Uniqueness: 16-Epiestriol-d6 is unique due to its deuterated nature, which enhances its stability and allows for precise tracking in research applications. Its anti-inflammatory properties without glycogenic activity also distinguish it from other estrogens .

Properties

IUPAC Name

(8R,9S,13S,14S,16S,17R)-2,4,15,15,16,17-hexadeuterio-13-methyl-7,8,9,11,12,14-hexahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D,9D2,16D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-BRKOECIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C([C@]([C@]4([2H])O)([2H])O)([2H])[2H])C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747701
Record name (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221093-41-0
Record name (16beta,17beta)-(2,4,15,15,16,17-~2~H_6_)Estra-1,3,5(10)-triene-3,16,17-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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